5-(1,3-benzothiazol-2-yl)-N-(4-methoxyphenyl)thiophene-2-carboxamide
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Overview
Description
5-(1,3-Benzothiazol-2-yl)-N-(4-methoxyphenyl)thiophene-2-carboxamide is a complex organic compound that features a benzothiazole ring fused to a thiophene ring, which is further substituted with a methoxyphenyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,3-Benzothiazol-2-yl)-N-(4-methoxyphenyl)thiophene-2-carboxamide typically involves multiple steps, starting with the construction of the benzothiazole core. One common approach is the cyclization of 2-aminothiophene derivatives with thionyl chloride to form the benzothiazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, which can enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be employed to minimize waste and improve sustainability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives, such as thiophene-2-carboxylic acid.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents targeting various diseases.
Industry: The compound's unique chemical properties make it valuable in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism by which 5-(1,3-Benzothiazol-2-yl)-N-(4-methoxyphenyl)thiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Benzothiazole derivatives: These compounds share the benzothiazole core but differ in their substituents and functional groups.
Thiophene derivatives: These compounds feature the thiophene ring and may have different substituents.
Uniqueness: 5-(1,3-Benzothiazol-2-yl)-N-(4-methoxyphenyl)thiophene-2-carboxamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its distinct chemical structure allows for diverse reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
5-(1,3-benzothiazol-2-yl)-N-(4-methoxyphenyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S2/c1-23-13-8-6-12(7-9-13)20-18(22)16-10-11-17(24-16)19-21-14-4-2-3-5-15(14)25-19/h2-11H,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPNZFGJAJJENH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(S2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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